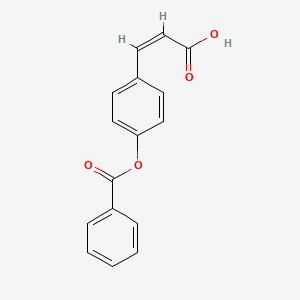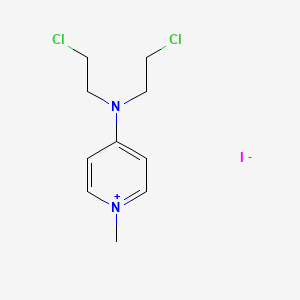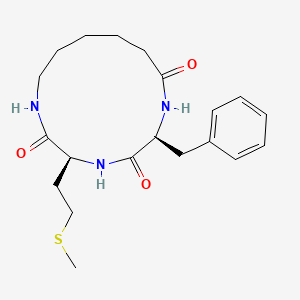
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the terminal amino and carboxyl groups.
Industrial Production Methods
Industrial production of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reduction of disulfide bonds (if present) can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic substitution reactions can occur at the epsilon-amino group of the epsilon-aminohexanoic acid residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Substituted peptide derivatives.
Scientific Research Applications
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential as a bioactive peptide with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and bioconjugates for various industrial applications.
Mechanism of Action
The mechanism of action of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylalanine and methionine residues may contribute to binding affinity and specificity, while the epsilon-aminohexanoic acid residue can enhance stability and solubility. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) can be compared with other cyclic peptides and amino acid derivatives:
Cyclo(phenylalanylglycyl-epsilon-aminohexanoic acid): Similar structure but with glycine instead of methionine, leading to different biological activity.
Cyclo(methionylglycyl-epsilon-aminohexanoic acid): Contains methionine and glycine, offering a different balance of hydrophobicity and reactivity.
Cyclo(phenylalanylmethionine-epsilon-aminooctanoic acid): Features a longer aliphatic chain, which may affect its solubility and interaction with biological targets.
Properties
CAS No. |
77052-97-2 |
|---|---|
Molecular Formula |
C20H29N3O3S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(3S,6S)-6-benzyl-3-(2-methylsulfanylethyl)-1,4,7-triazacyclotridecane-2,5,8-trione |
InChI |
InChI=1S/C20H29N3O3S/c1-27-13-11-16-19(25)21-12-7-3-6-10-18(24)22-17(20(26)23-16)14-15-8-4-2-5-9-15/h2,4-5,8-9,16-17H,3,6-7,10-14H2,1H3,(H,21,25)(H,22,24)(H,23,26)/t16-,17-/m0/s1 |
InChI Key |
QRMSNDYYMOKSDR-IRXDYDNUSA-N |
Isomeric SMILES |
CSCC[C@H]1C(=O)NCCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
Canonical SMILES |
CSCCC1C(=O)NCCCCCC(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


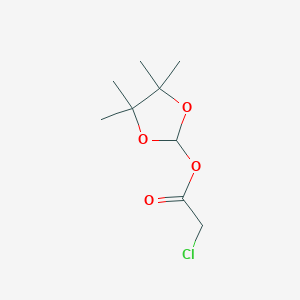
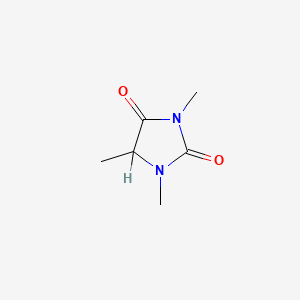
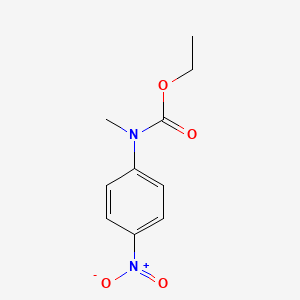
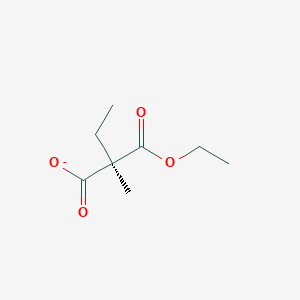
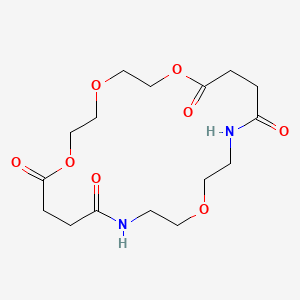

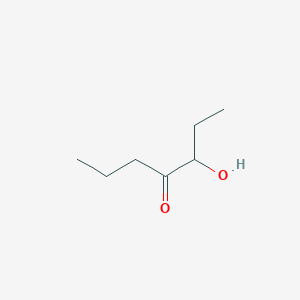
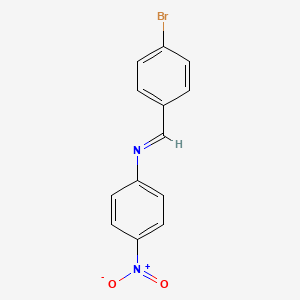
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
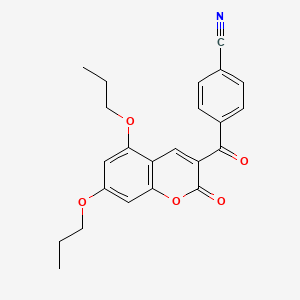
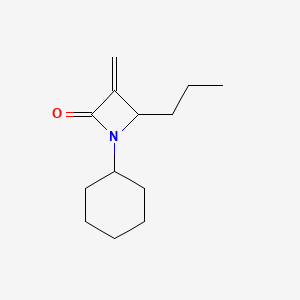
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
